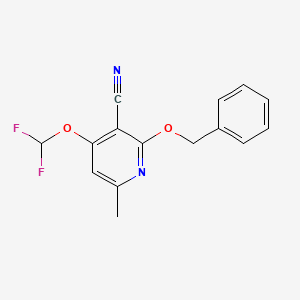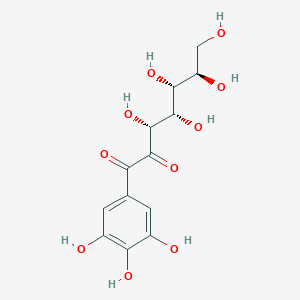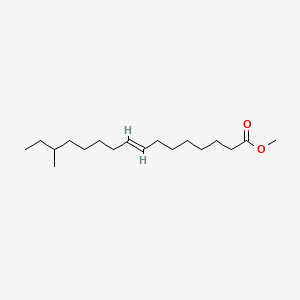
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group, a difluoromethoxy group, and a methyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the nicotinonitrile core.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a difluoromethylation reaction using a difluoromethylating agent such as difluoromethyl iodide.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or difluoromethoxy groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-4-methoxy-6-methylnicotinonitrile: Similar structure but lacks the difluoromethoxy group.
2-(Benzyloxy)-4-(trifluoromethoxy)-6-methylnicotinonitrile: Similar structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Benzyloxy)-4-(difluoromethoxy)-6-chloronicotinonitrile: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C15H12F2N2O2 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F2N2O2/c1-10-7-13(21-15(16)17)12(8-18)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,9H2,1H3 |
Clé InChI |
SSWXTWJOISIJHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)












